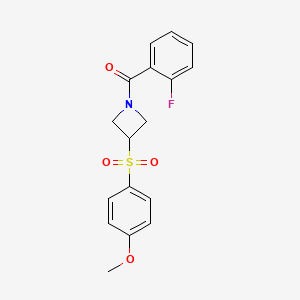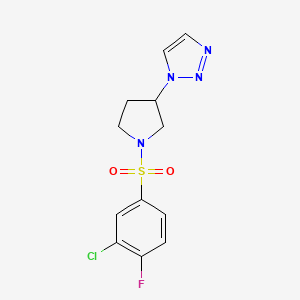
1-(1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "1-(1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole" often involves catalytic processes and coupling reactions. For example, Koronatov et al. (2021) developed a method for the synthesis of 1-alkyl-3-sulfonamido-1H-pyrroles by the Rh(II)-catalyzed denitrogenative coupling of two different types of 1,2,3-triazoles, showcasing a pathway that might be relevant for synthesizing similar structures (Koronatov et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is determined using various spectroscopic techniques. For instance, Murugavel et al. (2019) utilized SCXRD, 1H NMR, 13C NMR, FTIR, and UV-vis spectroscopy for the structural determination of a novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties, demonstrating the complexity and the detailed analytical approach required for elucidating the structure of these compounds (Murugavel et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 1,2,3-triazoles are diverse and can lead to a variety of products depending on the reaction conditions. For example, the work by Miura et al. (2013) on the regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes demonstrates the reactivity of sulfonyl-1,2,3-triazoles under nickel(0) catalysis, which could be relevant for derivatives of the target compound (Miura et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in various environments. The study by Wen et al. (2012) on a triazole compound provides insights into its crystalline structure, which is essential for predicting the physical behavior of similar molecules (Wen et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further functionalization, are fundamental aspects of research on these compounds. The work by Senoo et al. (2016) on intramolecular C-H bond activation with triazoles leading to the preparation of stereodefined pyrrolidines and other cyclic compounds highlights the chemical versatility and potential transformations for molecules with triazole moieties (Senoo et al., 2016).
Applications De Recherche Scientifique
Chemical Sensors
A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, synthesized through click chemistry, demonstrates selective ratiometric and colorimetric chemosensor capabilities for Al(3+) based on internal charge transfer (ICT). This showcases the molecule's potential in the development of sensitive and selective sensors for specific metal ions (Maity & Govindaraju, 2010).
Antifungal Applications
Research into novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives, which integrate a pyridine-3-sulfonamide scaffold with antifungally active 1,2,4-triazole substituents, reveals significant antifungal activity, especially against Candida albicans and Rhodotorula mucilaginosa, offering new avenues in antifungal therapy (Szafrański et al., 2017).
Synthetic Methodologies
1-Sulfonyl-1,2,3-triazoles, produced from terminal alkynes and sulfonyl azides, react with allenes in the presence of a nickel(0) catalyst to generate polysubstituted pyrroles. This method emphasizes the compound's role in facilitating regiocontrolled synthesis of complex organic structures, opening new pathways for chemical synthesis (Miura et al., 2013).
Antimicrobial and Surface Activity
Derivatives containing the 1,2,4-triazole moiety have been identified to possess both antimicrobial properties and potential as surface active agents. This highlights the molecule's dual functionality in biomedical applications and industrial processes, suggesting its utility in diverse fields such as healthcare and materials science (El-Sayed, 2006).
Inhibitors for Biological Processes
Isatin 1,2,3-triazoles, prepared using the Huisgen cycloaddition reaction, have been evaluated as potent inhibitors against caspase-3, showing significant potential in the development of treatments for diseases involving apoptosis. Such compounds could provide critical insights into the design of new therapeutic agents targeting cellular death pathways (Jiang & Hansen, 2011).
Propriétés
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN4O2S/c13-11-7-10(1-2-12(11)14)21(19,20)17-5-3-9(8-17)18-6-4-15-16-18/h1-2,4,6-7,9H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDDZMIZYMQYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-bromophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494926.png)
![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2494928.png)
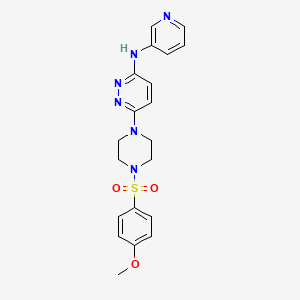
![1-(2-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2494932.png)
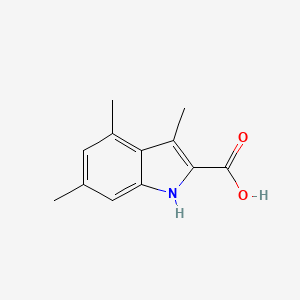
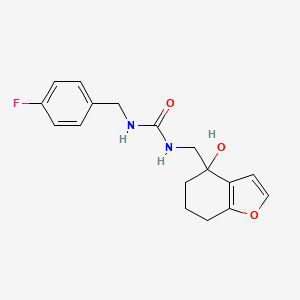
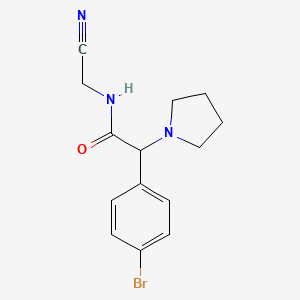
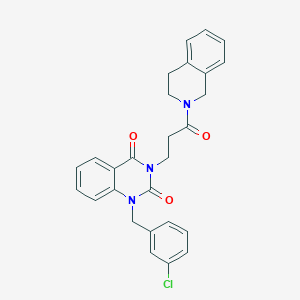
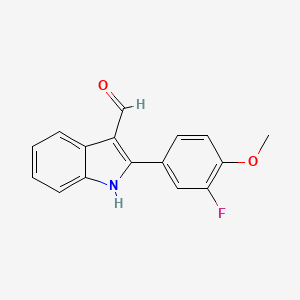
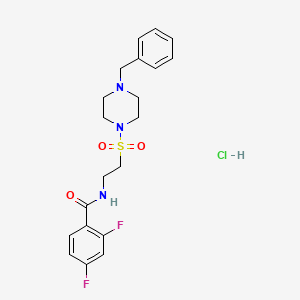
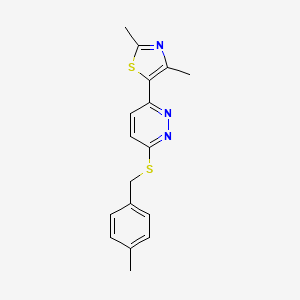
![(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2494947.png)
